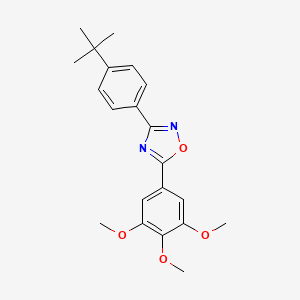![molecular formula C24H22Cl2N2O2 B4230039 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4230039.png)
2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays an important role in the immune response.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide involves the selective inhibition of the PKCθ enzyme. PKCθ is a key regulator of T-cell activation, which plays an important role in the immune response. By inhibiting PKCθ, 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide can suppress the activation of T-cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide can effectively suppress the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α. It has also been shown to reduce the proliferation of T-cells and inhibit the migration of immune cells to inflamed tissues. In addition, 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide is its selectivity for PKCθ, which allows for targeted inhibition of T-cell activation without affecting other immune cells. This makes it a promising candidate for the treatment of autoimmune diseases. However, the limited solubility of the compound in water can pose a challenge for its use in in vitro experiments. In addition, the lack of clinical trials in humans makes it difficult to assess the safety and efficacy of the compound in a clinical setting.
Orientations Futures
There are several potential future directions for the research and development of 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide. One area of interest is the use of the compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Another potential direction is the development of more soluble analogs of the compound to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to assess the safety and efficacy of the compound in humans and to explore its potential use in other disease indications.
Applications De Recherche Scientifique
2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. It has also been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-16(7-8-17-5-3-2-4-6-17)27-23(29)18-9-12-20(13-10-18)28-24(30)21-14-11-19(25)15-22(21)26/h2-6,9-16H,7-8H2,1H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCRVYGEPRXROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B4229960.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4229980.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4229988.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2,2-dimethyl-N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B4229994.png)
![3-(2-methylphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4230006.png)
![ethyl 4-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4230010.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4230012.png)
![1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4230013.png)


![dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate](/img/structure/B4230032.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230036.png)